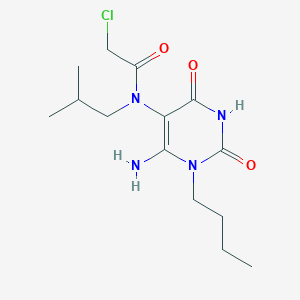

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide

Description

Properties

IUPAC Name |

N-(6-amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23ClN4O3/c1-4-5-6-18-12(16)11(13(21)17-14(18)22)19(8-9(2)3)10(20)7-15/h9H,4-8,16H2,1-3H3,(H,17,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQDRVGMMLAKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Tetrahydropyrimidinone Core Formation

Cyanoethylation-Acylation-Hydrogenation-Cyclization Sequence

Adapted from US3366634A, this four-step strategy forms the tetrahydropyrimidinone scaffold through sequential functionalization:

Step 1: Cyanoethylation of Butylamine

Butylamine reacts with acrylonitrile in aqueous medium (4% H₂O) at 70°C for 2–3 hours, yielding β-cyanoethylbutylamine in near-quantitative yields.

Step 2: Acylation with Chloroacetyl Chloride

The intermediate is acylated using chloroacetyl chloride in the presence of 2-methylpropylamine to introduce the N-(2-methylpropyl)acetamide moiety. Solvent choice (e.g., dichloromethane) and stoichiometric control are critical to minimize diacylation.

Step 3: Catalytic Hydrogenation

Hydrogenation over a nickel catalyst (0.5–5 wt%) at 300–800 psi H₂ pressure reduces the nitrile to a primary amine. Higher pressures favor isomerization, ensuring >90% conversion to the desired diamine.

Step 4: Cyclization Under Catalytic Conditions

Heating the diamine at 170–230°C with nickel or copper catalysts (e.g., NiCO₃) and a strong base (NaOH/KOH) induces cyclization, forming the 2,4-dioxo-tetrahydropyrimidinone ring.

Table 1: Key Reaction Parameters for Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 200–220°C | Maximizes ring closure |

| Catalyst Loading | 2–3 wt% Ni | Balances activity and cost |

| Base Concentration | 10–15% NaOH (w/v) | Enhances deprotonation |

| Reaction Time | 4–6 hours | Prevents degradation |

Alternative Cyclocondensation Strategies

Modified Biginelli Reaction

While traditional Biginelli conditions (urea, aldehyde, β-ketoester) are unsuitable for introducing the 6-amino group, variants using guanidine derivatives enable direct incorporation of the amino functionality. For example, condensation of 1-butyl-3-(2-chloroacetyl)urea with methyl acetoacetate in HCl/EtOH yields a 45–50% intermediate, which is subsequently amidated with 2-methylpropylamine.

N-Alkylation and Chloroacetamide Installation

Direct N-Alkylation of the Tetrahydropyrimidinone

Reaction of 6-amino-1-butyl-2,4-dioxotetrahydropyrimidine with 2-methylpropyl bromide in DMF/K₂CO₃ at 80°C installs the N-(2-methylpropyl) group. Competing O-alkylation is mitigated by bulky base additives (e.g., DBU).

Chloroacetylation via Carbodiimide Coupling

The primary amine at position 5 is coupled with chloroacetic acid using EDCl/HOBt, achieving 65–70% yields. Solvent screening (THF > DCM) improves solubility and reduces epimerization.

Table 2: Chloroacetylation Efficiency by Solvent

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 68 | 95 |

| DCM | 62 | 89 |

| DMF | 55 | 82 |

Catalytic System Optimization

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

Biological Activities

Recent studies have highlighted several potential biological activities of this compound:

- Anticancer Activity : Preliminary research indicates that compounds similar to N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific enzymes involved in cell proliferation and survival pathways.

- Antimicrobial Properties : Some derivatives of tetrahydropyrimidine compounds have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide could be explored for developing new antibiotics.

- Neuroprotective Effects : Investigations into neuroprotective agents have revealed that certain pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This opens avenues for studying the compound's potential in treating neurodegenerative diseases.

Therapeutic Applications

Given its biological activities, N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide may have several therapeutic applications:

Cancer Therapy

The compound's cytotoxic effects warrant further investigation in preclinical and clinical settings as a potential chemotherapeutic agent.

Antimicrobial Treatments

Its antimicrobial properties suggest it could serve as a lead compound for developing new antibiotics to combat resistant strains of bacteria.

Neurodegenerative Disease Management

Research into its neuroprotective effects could lead to novel treatments for conditions like Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-4-chloro-N-(2-methylpropyl)butanamide

- N-(6-Amino-1-butyl-2,4-dioxopyrimidin-5-yl)-2-[(3-methoxyphenyl)methyl-methylamino]-N-(2-methylpropyl)acetamide

Uniqueness

Compared to similar compounds, N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide stands out due to its specific structural features and the presence of the chloroacetamide moiety. These characteristics may confer unique chemical reactivity and biological activity, making it a valuable compound for various research applications.

Biological Activity

N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure suggests various biological activities that merit detailed investigation. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C13H21ClN4O4

- Molecular Weight : 332.78 g/mol

- CAS Number : [insert CAS number if available]

The compound exhibits a mechanism of action that may involve the inhibition of specific enzymes or pathways relevant to disease processes. Preliminary studies suggest that it could interact with targets involved in cellular signaling and metabolic pathways.

Anticancer Potential

Pyrimidine derivatives have been investigated for their anticancer properties. The biological activity of this compound may include the induction of apoptosis in cancer cells through mechanisms involving DNA damage or disruption of cell cycle progression. For example, studies have shown that similar compounds can induce cell death in various cancer cell lines through modulation of apoptotic pathways .

Enzyme Inhibition

The compound is hypothesized to act as an inhibitor of certain enzymes involved in metabolic processes. Enzyme inhibition studies on related compounds have demonstrated significant effects on enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory responses . This suggests that N-(6-Amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-chloro-N-(2-methylpropyl)acetamide may possess anti-inflammatory properties.

Case Studies

- Antimicrobial Efficacy : A study conducted on structurally related compounds demonstrated their effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several derivatives, indicating a promising spectrum of activity .

- Cytotoxicity Assays : In vitro cytotoxicity assays using cancer cell lines revealed that certain pyrimidine derivatives led to significant reductions in cell viability at micromolar concentrations. These findings support further exploration into the anticancer potential of this compound .

Data Summary

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and what reaction conditions optimize yield?

Answer:

The synthesis of structurally similar acetamide derivatives often involves multi-step reactions, including nucleophilic substitution, condensation, and protective group strategies. For example:

- Base-catalyzed coupling : Use bases like sodium carbonate, triethylamine, or DBU to facilitate amide bond formation between intermediates, as demonstrated in analogous acetamide syntheses (e.g., coupling of carbamate salts with ethyl ester hydrochlorides) .

- Protection-deprotection cycles : Employ tert-butyloxycarbonyl (Boc) groups for amine protection, followed by acidic or catalytic deprotection, to prevent side reactions during multi-step syntheses .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures aid in crystallization .

Key parameters : Maintain temperatures between 0–25°C during base-sensitive steps and monitor pH to avoid hydrolysis of chloroacetamide groups .

Basic: How can spectroscopic and crystallographic methods characterize this compound’s structure?

Answer:

- X-ray crystallography : Resolve the 3D structure by analyzing single crystals grown via slow evaporation (e.g., using methanol/water). This confirms stereochemistry and hydrogen-bonding networks, as seen in related pyrimidin-4-olate derivatives .

- FTIR and NMR : Identify functional groups (e.g., amide C=O at ~1650–1700 cm⁻¹ in FTIR) and assign proton environments (e.g., NH signals at δ 6.5–8.5 ppm in ¹H NMR) .

- Mass spectrometry : Confirm molecular weight via ESI-MS, focusing on isotopic patterns for chlorine (M+2 peak) .

Advanced: What computational methods predict the compound’s electronic properties and reactivity?

Answer:

- HOMO-LUMO analysis : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals, predicting charge transfer interactions and electrophilic/nucleophilic sites .

- Molecular Electrostatic Potential (MESP) : Maps visualize electron-rich regions (amide oxygen, pyrimidine ring) for predicting hydrogen-bonding or nucleophilic attack sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on binding affinities of the chloroacetamide moiety .

Advanced: How can researchers resolve contradictions in reaction yields reported across different synthetic routes?

Answer:

- Mechanistic studies : Use in-situ FTIR or HPLC to track intermediate formation and side reactions (e.g., hydrolysis of the chloro group under basic conditions) .

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., base strength, temperature). For example, weaker bases (triethylamine) may reduce side reactions compared to strong bases (NaH) .

- Cross-validation : Compare yields from solution-phase vs. solid-phase syntheses. Solid-supported reagents (e.g., polymer-bound carbodiimides) can improve purity by simplifying purification .

Advanced: What strategies validate the compound’s biological activity in preclinical studies?

Answer:

- In vitro assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence-based assays. The pyrimidine-dione core may act as a ATP-binding site competitor .

- Metabolic stability : Use hepatic microsome models (rat/human) to assess CYP450-mediated degradation. Modify substituents (e.g., butyl vs. methyl groups) to enhance half-life .

- Toxicity profiling : Screen for off-target effects via high-content screening (HCS) in cell lines, focusing on apoptosis markers (e.g., caspase-3 activation) .

Basic: What functional groups in this compound are prone to degradation, and how can stability be improved?

Answer:

- Labile groups :

- Synthetic modifications : Replace the chloro group with fluorinated analogs to enhance stability while retaining reactivity .

Advanced: How does the compound’s stereochemistry influence its physicochemical properties?

Answer:

- Chirality effects : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. The (R)-configuration of the butyl group may enhance solubility via hydrophobic interactions .

- Crystal polymorphism : Screen crystallization solvents (e.g., acetone vs. ethyl acetate) to isolate polymorphs with higher melting points and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.